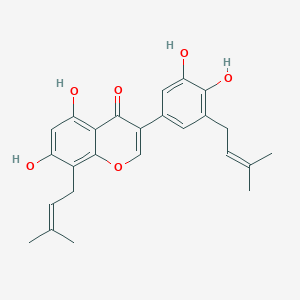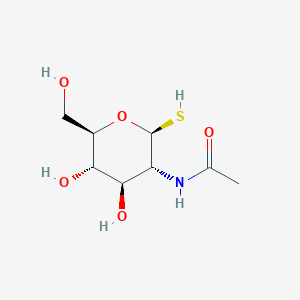
GlcNAc-SH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylglucosamine-SH (GlcNAc-SH) is a derivative of N-acetylglucosamine, a monosaccharide that is a fundamental building block of various biological molecules. N-acetylglucosamine is a component of chitin, the second most abundant carbohydrate after cellulose, and is also found in hyaluronic acid and keratin sulfate on cell surfaces
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylglucosamine-SH typically involves the modification of N-acetylglucosamine through the introduction of a thiol group. One common method is the reaction of N-acetylglucosamine with a thiolating agent such as thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then hydrolyzed to yield N-acetylglucosamine-SH.
Industrial Production Methods
Industrial production of N-acetylglucosamine-SH can be achieved through enzymatic or chemical methods. Enzymatic methods involve the use of specific enzymes that catalyze the thiolation of N-acetylglucosamine. Chemical methods, on the other hand, utilize thiolating agents and controlled reaction conditions to achieve high yields and purity. The choice of method depends on factors such as cost, scalability, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-acetylglucosamine-SH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-acetylglucosamine-SH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes such as signal transduction and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the treatment of inflammatory diseases.
Industry: Utilized in the production of biocompatible materials and as a precursor for the synthesis of other bioactive compounds .
Mechanism of Action
N-acetylglucosamine-SH exerts its effects through various molecular mechanisms:
Comparison with Similar Compounds
N-acetylglucosamine-SH can be compared with other similar compounds such as:
N-acetylglucosamine: The parent compound without the thiol group, primarily involved in structural and signaling roles.
N-acetylgalactosamine: A similar monosaccharide with different biological functions and applications.
Glucosamine: A related compound lacking the acetyl group, commonly used in dietary supplements for joint health.
Uniqueness
The presence of the thiol group in N-acetylglucosamine-SH imparts unique reactivity, allowing it to participate in specific chemical reactions and interactions that are not possible with its analogs. This makes it a valuable tool in chemical synthesis and biological research .
Properties
Molecular Formula |
C8H15NO5S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5S/c1-3(11)9-5-7(13)6(12)4(2-10)14-8(5)15/h4-8,10,12-13,15H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 |
InChI Key |
VCMPRRSCFNIDNS-PVFLNQBWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1S)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1S)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


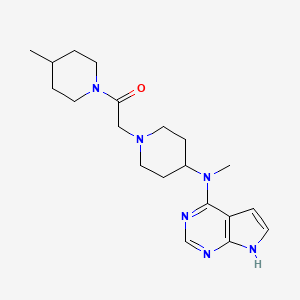
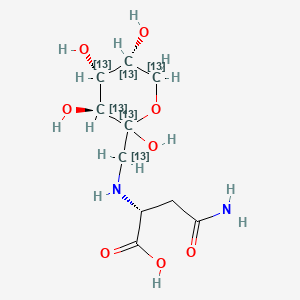
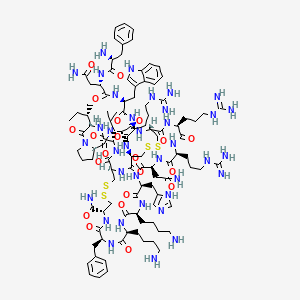
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
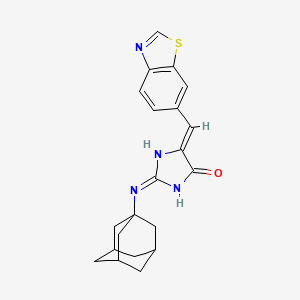
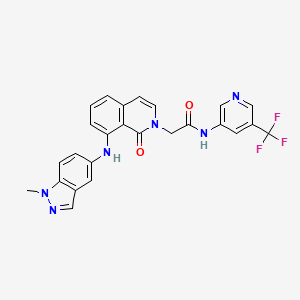
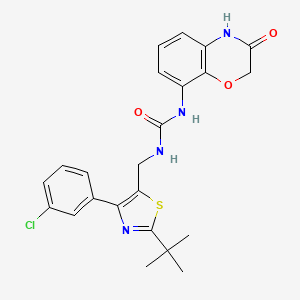
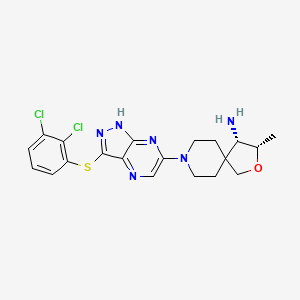

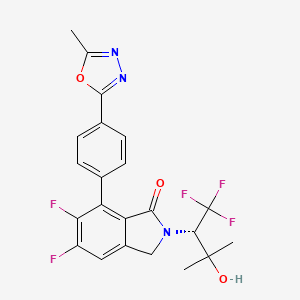
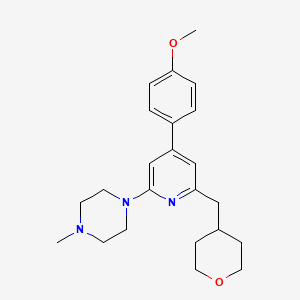
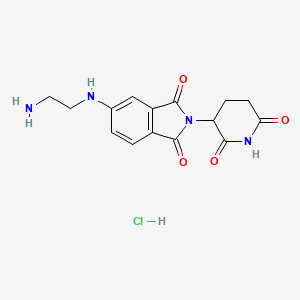
![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
